Methyl 6-ethynylnicotinate

Übersicht

Beschreibung

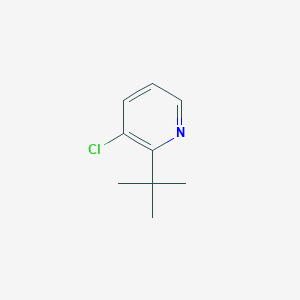

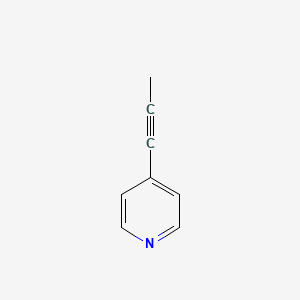

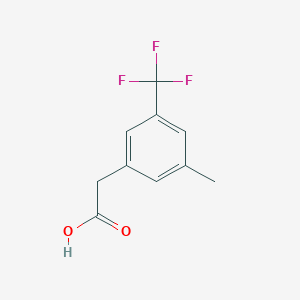

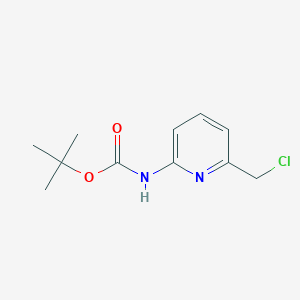

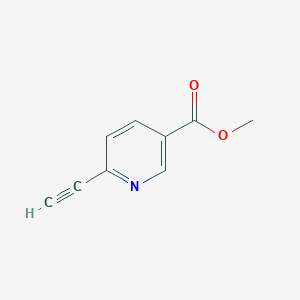

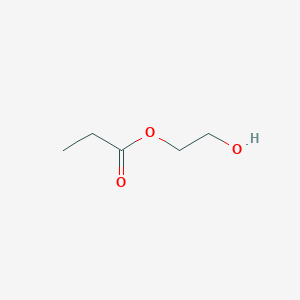

Methyl 6-ethynylnicotinate is a chemical compound with the CAS Number: 216444-00-7 . It has a molecular weight of 161.16 and its IUPAC name is methyl 6-ethynylnicotinate . It is typically stored in a dry room at normal temperature .

Molecular Structure Analysis

The InChI code for Methyl 6-ethynylnicotinate is 1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

Methyl 6-ethynylnicotinate is a solid at room temperature . It has a molecular weight of 161.16 . The storage temperature is normal and it should be sealed in a dry environment .Wissenschaftliche Forschungsanwendungen

Methylation in Biological Processes :

- Methylation, particularly N6-methyladenosine (m6A) in mRNA, is an essential posttranscriptional modification impacting various physiological processes. It has been shown to be a common base modification of mRNA, with tissue-specific regulation and significant involvement in brain development. Methylation sites are enriched near stop codons and in 3' UTRs, indicating a possible role in gene regulation and interaction with microRNA-binding sites (Meyer et al., 2012).

Chemical Synthesis and Applications :

- The compound has been utilized in the synthesis of highly functionalized tetrahydropyridines. These compounds are formed with complete regioselectivity and excellent yields, indicating its potential in chemical synthesis and pharmaceutical applications (Zhu et al., 2003).

Role in Anticancer Agents :

- In the search for novel anticancer agents, derivatives of Methyl 6-ethynylnicotinate have been investigated. They show significant potency against various cancer cell lines by inhibiting tubulin polymerization and inducing apoptosis, highlighting their potential as therapeutic agents (Liu et al., 2016).

Applications in Methylation Pharmacogenetics :

- Methyl conjugation, a pathway in the biotransformation of many compounds, is critically influenced by methyltransferase enzymes. Understanding the genetic polymorphisms of these enzymes can provide insights into individual variations in drug metabolism and toxicity, which is relevant for personalized medicine (Weinshilboum et al., 1999).

Study of DNA Methylation in Cancer :

- DNA methylation, including m6A modification, plays a pivotal role in cancer development through oncogene activation and tumor suppressor gene silencing. Databases like MethyCancer provide a valuable resource for studying the interplay of DNA methylation, gene expression, and cancer, which could aid in developing diagnostics and therapeutics (He et al., 2007).

Retinoprotective Effects :

- Studies have explored the retinoprotective effects of compounds related to Methyl 6-ethynylnicotinate, like 2-Ethyl-3-hydroxy-6-methylpyridine nicotinate. These compounds have shown potential in improving retinal microcirculation and resistance to ischemia, indicating their therapeutic potential in ocular diseases (Peresypkina et al., 2020).

Safety and Hazards

Methyl 6-ethynylnicotinate has some safety considerations. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Zukünftige Richtungen

There is a recent trend in the use of synthetic nicotine analogs in electronic cigarette systems . One such molecule, 6-methyl nicotine, has been identified as having similar pharmacological effects to nicotine . The FDA needs to determine whether 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .

Wirkmechanismus

Target of Action

Methyl 6-ethynylnicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the G protein-coupled receptors, specifically the niacin receptor 1 (NIACR1) and niacin receptor 2 (NIACR2). These receptors play a crucial role in mediating the anti-lipolytic and vasodilatory effects of niacin .

Mode of Action

Upon binding to its target receptors, it triggers a cascade of intracellular events, leading to the activation of various biochemical pathways .

Biochemical Pathways

The activation of NIACR1 and NIACR2 by niacin and its derivatives leads to the inhibition of adenylate cyclase, reducing cyclic adenosine monophosphate (cAMP) levels. This results in the suppression of hormone-sensitive lipase, thereby decreasing the breakdown of triglycerides and the release of free fatty acids .

Pharmacokinetics

It is known that the compound’s bioavailability can be influenced by factors such as its formulation, route of administration, and the individual’s physiological condition .

Result of Action

The molecular and cellular effects of Methyl 6-ethynylnicotinate’s action are likely to be similar to those of niacin. This includes the reduction of free fatty acids in the bloodstream, which can help in conditions like hyperlipidemia .

Action Environment

Environmental factors such as temperature and pH can influence the stability and efficacy of Methyl 6-ethynylnicotinate. For instance, it is recommended to store the compound in a dry environment at room temperature

Eigenschaften

IUPAC Name |

methyl 6-ethynylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRIWHMYAJZHCGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90622639 | |

| Record name | Methyl 6-ethynylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

216444-00-7 | |

| Record name | Methyl 6-ethynylpyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine](/img/structure/B1603730.png)